molecular formula C20H25N3O4S B2773513 methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate CAS No. 1448063-09-9

methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2773513
CAS No.: 1448063-09-9
M. Wt: 403.5
InChI Key: XTIKOBZRVYGYJP-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-20(24)15-8-10-18(11-9-15)28(25,26)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17,21H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKOBZRVYGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 396.48 g/mol

The presence of the sulfamoyl group is significant as it is often associated with various pharmacological activities, including antibacterial and anti-inflammatory effects.

1. Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit notable antibacterial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth by interfering with bacterial enzyme function, particularly acetylcholinesterase (AChE) and urease .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation in animal models .

3. Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activity. This includes inhibition of AChE, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like AChE, the compound can modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
  • Cytokine Modulation : The compound may influence cytokine production, thereby reducing inflammation and providing therapeutic effects in autoimmune diseases.

Study on Antibacterial Efficacy

In a recent study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of similar pyrazole compounds in murine models of arthritis. The results showed a marked reduction in swelling and pain indicators, suggesting that the compound could be beneficial for inflammatory conditions .

Q & A

Q. What are the recommended methodologies for synthesizing methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate?

Synthesis typically involves multi-step reactions, including:

  • Sulfamoylation : Reacting the pyrazole core with sulfamoyl chloride under anhydrous conditions.
  • Esterification : Coupling the sulfamoyl intermediate with methyl 4-chlorobenzoate via nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
    Key challenges include steric hindrance from cyclopentyl/cyclopropyl groups, requiring optimized reaction times (e.g., 12–24 hours at 60–80°C) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX suites) resolves stereochemistry and confirms the sulfamoyl-benzoate linkage. Refinement with SHELXL accounts for anisotropic displacement parameters .
  • IR Spectroscopy : Peaks at ~1330 cm1^{-1} (SO2_2 asymmetric stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups .

Q. How can solubility and physicochemical properties be systematically evaluated?

  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Data are analyzed via UV-Vis spectroscopy or HPLC .
  • LogP Determination : Reverse-phase HPLC or octanol-water partitioning assays to assess hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic effects (e.g., rotational isomerism). Strategies include:

  • Variable-Temperature NMR : To detect conformational equilibria.
  • High-Resolution X-ray Data : Refinement with SHELXL (using TWIN/BASF commands) to model disorder or twinning .
  • DFT Calculations : Compare optimized geometries (Gaussian 16) with experimental data to identify dominant conformers .

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Laboratory Assays : Aerobic/anaerobic biodegradation in soil/water systems, monitored via LC-MS/MS.
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50_{50}) and bioaccumulation studies in model organisms .
  • QSAR Modeling : Predict environmental persistence using descriptors like molecular weight and topological polar surface area .

Q. How can hydrogen-bonding networks in the crystal lattice be elucidated?

  • Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., R22(8)R_2^2(8) rings) using Mercury software.
  • Hirshfeld Surfaces : Map close contacts (e.g., C–H···O interactions) to quantify packing efficiency .
  • Thermal Analysis : DSC/TGA to correlate melting behavior with intermolecular bond strength .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with modified cyclopropyl/cyclopentyl groups and test via enzyme inhibition assays (e.g., COX-2).
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes) .
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and permeability (Caco-2 assays) .

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